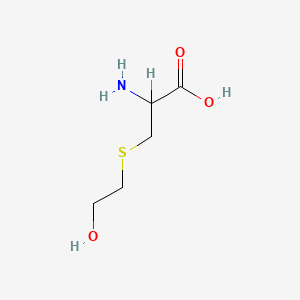

2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid

Übersicht

Beschreibung

2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid is a natural product found in Petiveria alliacea with data available.

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

The compound has applications in the field of biocatalysis for drug metabolism. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a related compound, LY451395, which is a potentiator of AMPA receptors. This process involved the use of Actinoplanes missouriensis for the generation of several metabolites (Zmijewski et al., 2006).

Chemoenzymatic Synthesis

Research has shown the utility of 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid in chemoenzymatic synthesis. A study focused on the asymmetric reduction and kinetic resolution of related compounds using Saccharomyces cerevisiae, leading to the creation of enantiomers of 3-amino-3-phenyl-propionic acids (Varga et al., 2013).

Antiviral Activity

The compound has been studied for its potential antiviral activity. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are related to 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid, demonstrated antiviral activity against various viruses, including herpes and retroviruses (Holý et al., 2002).

Solid Phase Peptide Synthesis

A novel safety catch linker, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), closely related to the compound , was developed for use in solid phase peptide synthesis. This linker offers a more cost-effective alternative for the synthesis of peptides (Erlandsson & Undén, 2006).

Antimicrobial Additives for Lubricating Oils

Aminomethoxy derivatives of 1-(3-Methylphenoxy)-3-(Ethylsulfanyl)propane, structurally similar to 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid, were explored as antimicrobial additives for lubricating oils. These derivatives were found to efficiently suppress the activity of bacteria and fungi (Mammadbayli et al., 2018).

Eigenschaften

Produktname |

2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid |

|---|---|

Molekularformel |

C5H11NO3S |

Molekulargewicht |

165.21 g/mol |

IUPAC-Name |

2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9) |

InChI-Schlüssel |

MWFRVMDVLYIXJF-UHFFFAOYSA-N |

SMILES |

C(CSCC(C(=O)O)N)O |

Kanonische SMILES |

C(CSCC(C(=O)O)N)O |

Sequenz |

X |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)

![1-[(2-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637460.png)

![[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1637466.png)

![N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine](/img/structure/B1637478.png)

![3,4,4,5,7-Pentachloro-6,6-dimethyl-2-(trichloromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1637494.png)